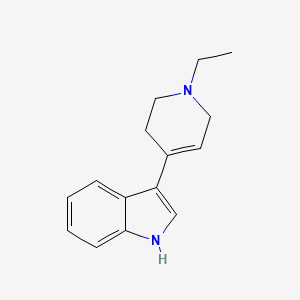

3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Description

Properties

IUPAC Name |

3-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-2-17-9-7-12(8-10-17)14-11-16-15-6-4-3-5-13(14)15/h3-7,11,16H,2,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPFODUFUNPAOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(=CC1)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves the following steps:

Formation of the Tetrahydropyridine Moiety: This can be achieved through the reduction of pyridine derivatives using hydrogenation methods.

Alkylation: The tetrahydropyridine intermediate is then alkylated with ethyl groups under basic conditions.

Indole Formation: The final step involves the formation of the indole ring through cyclization reactions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation and alkylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Hydrogenation to Piperidine Derivatives

The tetrahydropyridine ring undergoes catalytic hydrogenation to form 3-(piperidin-4-yl)-1H-indole derivatives:

-

Catalysts : Palladium on carbon (Pd/C) or platinum oxide (PtO₂) under 50–60 psi H₂ at 25–40°C .

-

Solvents : Methanol, ethanol, or THF/ethyl acetate mixtures .

Mechanistic Note : Hydrogenation proceeds via stepwise reduction of the 1,2,3,6-tetrahydropyridine ring, avoiding hydrogenolysis of sensitive substituents (e.g., bromo groups) when sulfided platinum catalysts are used .

Reduction with Triethylsilane

The tetrahydropyridine ring can be reduced to piperidine under acidic conditions without H₂ gas:

-

Conditions : 1.1–10 equivalents of triethylsilane in trifluoroacetic acid (TFA) at 25°C for 18–48 hours .

-

Example : Treatment of 6-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole with triethylsilane in TFA yields 6-nitro-3-(piperidin-4-yl)-1H-indole trifluoroacetate (95% conversion) .

Nucleophilic and Electrophilic Substitutions

The indole core and substituents participate in substitution reactions:

-

Nucleophilic aromatic substitution : Fluorine or bromine atoms at the 6-position of the indole ring undergo displacement with amines or alkoxides.

-

Electrophilic substitution : The indole C5 position is activated for nitration or sulfonation, though regioselectivity depends on the tetrahydropyridine ring’s electronic effects .

Table 2: Substitution Reactions

| Reaction Type | Reagent | Position | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Bromination | Br₂/FeCl₃ | C5 | 5-Bromo derivative | 65 | |

| Alkylation | 1,4-Dibromobutane | N1 | 1-(4-Bromobutyl)-substituted indole | 72 |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a two-stage decomposition:

-

Stage 1 (212–390°C) : Loss of the ethyl group and partial ring degradation (54% mass loss) .

-

Stage 2 (>390°C) : Complete combustion of residual carbonaceous material .

FTIR Data : Gaseous products include CO₂, H₂O, and toluene fragments, indicating cleavage of the benzyl-tetrahydropyridine bond .

Purification and Stability

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is C15H18N2, with a molecular weight of 226.32 g/mol . The compound features a unique structure that combines an indole moiety with a tetrahydropyridine ring, which is crucial for its biological activity.

Antidepressant Activity

Research indicates that derivatives of 3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole exhibit significant antidepressant properties. A study focused on the design and synthesis of multi-target antidepressants highlighted the compound's potential as a serotonin reuptake inhibitor (SERT) and its binding affinity to various serotonin receptors including 5-HT1A and 5-HT2A . These properties suggest that the compound could be developed into effective antidepressant medications.

Neurotransmitter Modulation

The compound has been investigated for its role in modulating neurotransmitter systems. Specifically, it has shown promise as a dopamine D2 receptor ligand . This modulation is critical in treating disorders related to dopamine dysregulation, such as schizophrenia and Parkinson’s disease.

Antiseizure Activity

The structural analogs of 3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole have been explored for their antiseizure properties. The compound's ability to interact with multiple neurotransmitter receptors positions it as a candidate for further research in epilepsy treatment .

Study on Structure–Activity Relationship (SAR)

A comprehensive study was conducted to analyze the structure–activity relationship of various derivatives of 3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. The researchers modified the indole system by introducing different substituents at the C5 position and evaluated their effects on binding affinity and pharmacological activity. The findings indicated that specific modifications enhanced SERT binding and selectivity over other receptors .

Dual Affinity Compounds

Another significant research effort focused on synthesizing novel compounds that exhibit dual affinity for serotonin receptors and SERT. The study revealed that certain derivatives demonstrated improved efficacy in modulating serotonin levels in the brain, suggesting their potential use in treating mood disorders .

Potential Future Directions

Given its diverse pharmacological applications and promising research findings, 3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole warrants further investigation. Future studies should focus on:

- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the precise mechanisms by which the compound interacts with various neurotransmitter systems.

Mechanism of Action

The mechanism of action of 3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate receptor activity, leading to potential therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Tetrahydropyridine Ring

a) Ethyl vs. Benzyl Substituents

- 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole :

- Ethyl substitution may improve metabolic stability due to reduced aromaticity .

b) Methyl Substituents

- Molecular weight = 212.30 g/mol; simpler structure may enhance solubility .

Substituent Effects on the Indole Ring

a) Methoxy Group at Position 5

- 3-(1-Benzyl-...)-5-methoxy-1H-indole :

- 3-(1-Ethyl-...)-5-methoxy-1H-indole :

b) Nitro and Other Functional Groups

Receptor Affinity and Functional Activity

*MTDLs: Multi-target-directed ligands.

Structural Modifications and Pharmacokinetics

- Piperidine vs.

Biological Activity

3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a compound of interest in medicinal chemistry due to its unique structural features that combine an indole ring with a tetrahydropyridine moiety. This combination suggests potential biological activities that may be relevant for therapeutic applications, particularly in the treatment of neurological disorders.

- IUPAC Name : 3-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole

- Molecular Formula : C15H18N2

- CAS Number : 72808-70-9

The biological activity of 3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is primarily attributed to its interaction with neurotransmitter receptors in the brain. The compound is believed to modulate receptor activity, potentially leading to therapeutic effects in various neurological conditions. This modulation may involve:

- Inhibition or activation of specific receptors : Interaction with serotonin or dopamine receptors.

- Influence on signaling pathways : Affecting downstream signaling cascades linked to neuroprotection and neurogenesis.

Biological Activity and Therapeutic Potential

Research has indicated several biological activities associated with this compound:

Neuroprotective Effects

Studies suggest that compounds similar to 3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole exhibit neuroprotective properties. These effects may be mediated through:

- Reduction of oxidative stress : By scavenging free radicals.

- Anti-inflammatory actions : Modulating inflammatory cytokines involved in neurodegeneration.

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Certain indole derivatives have shown efficacy against various cancer cell lines by:

- Inducing apoptosis : Triggering programmed cell death in cancer cells.

- Inhibiting cell proliferation : Disrupting the cell cycle and preventing tumor growth.

Case Studies and Research Findings

Research findings on 3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole are still emerging. Below are notable studies highlighting its biological activity:

| Study | Findings |

|---|---|

| Study 1 | Investigated the neuroprotective effects in an animal model of Parkinson's disease. Results indicated significant improvement in motor function and reduced neuronal loss. |

| Study 2 | Evaluated antitumor activity against human breast cancer cell lines (MCF7). The compound demonstrated a dose-dependent inhibition of cell growth. |

| Study 3 | Assessed the compound's interaction with serotonin receptors. Results showed a moderate affinity for 5-HT2A receptors, suggesting potential for mood regulation. |

Comparative Analysis

Comparison with related compounds can provide insight into the unique properties of 3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.

| Compound | Biological Activity | Notes |

|---|---|---|

| Compound A | Antidepressant | Similar structure but lacks tetrahydropyridine moiety. |

| Compound B | Anticancer | Indole-based but does not exhibit neuroprotective effects. |

| Compound C | Antioxidant | Effective in reducing oxidative stress but not directly neuroprotective. |

Q & A

Q. What are the most reliable synthetic routes for 3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, and how can reaction yields be optimized?

Methodological Answer: A common approach involves nucleophilic addition of indole to pyridinium salts. For example, reacting indole with an ethyl-substituted pyridine derivative in the presence of a sulfonating agent (e.g., tosyl chloride) under controlled temperatures (0–25°C) can yield the target compound. describes a similar synthesis where indole reacts with tosyl chloride in pyridine, yielding a dihydropyridine-indole adduct with a 20% yield. To optimize yields, consider:

Q. How can the structural conformation of 3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole be validated experimentally?

Methodological Answer: Combine X-ray crystallography and NMR spectroscopy for robust validation:

- X-ray crystallography (e.g., single-crystal analysis) resolves bond lengths, angles, and ring puckering. used this to confirm the dihydropyridine ring's non-planar conformation and indole-pyridine connectivity .

- ¹H/¹³C NMR identifies key protons (e.g., NH at δ 10.84 ppm in DMSO-d₆) and carbons (e.g., tetrahydropyridine C-4′ at δ 29.17 ppm). ESI-MS can detect molecular ions (e.g., m/z 195 [M-155]⁺ for tosyl loss) .

Q. What are the primary biological targets or pharmacological activities associated with this compound?

Methodological Answer: Structural analogs (e.g., naratriptan-related compounds) suggest serotonergic receptor modulation (5-HT₁A/1B) and kinase inhibition (JAK2). For example:

- highlights a related compound (2-[3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]ethanesulfonic acid methylamide) as a naratriptan impurity, implicating migraine drug metabolism pathways .

- identifies a JAK2 inhibitor with a tetrahydropyridine-indole core, suggesting potential anti-inflammatory/oncological applications. Use radioligand binding assays (e.g., α₁-adrenoceptor Kᵢ < 10 nM) to validate targets .

Advanced Research Questions

Q. How does substituting the ethyl group in the tetrahydropyridine ring impact structure-activity relationships (SAR)?

Methodological Answer: Perform systematic SAR studies by synthesizing analogs with varying substituents (e.g., methyl, propyl) and evaluating binding affinities. For example:

- substituted the piperidin-4-yl group in indole derivatives to enhance serotonin receptor affinity. Use docking simulations (e.g., 5-HT₁A homology models) to predict substituent effects on receptor interactions .

- Compare pharmacokinetic properties (e.g., logP, metabolic stability) via HPLC-MS to assess bioavailability changes .

Q. What conformational dynamics of the tetrahydropyridine ring influence biological activity?

Methodological Answer: The tetrahydropyridine ring's puckering amplitude and pseudorotation (phase angle φ) modulate receptor binding. defines puckering coordinates for six-membered rings:

Q. How can contradictory data on synthetic yields or biological activity be resolved?

Methodological Answer: Contradictions often arise from impurities or analytical variability. Address this by:

- Chromatographic purity analysis : uses HPLC with a resolution ≥1.5 between naratriptan and its analogs. Apply similar methods (C18 column, 0.1% TFA/ACN gradient) to quantify impurities .

- Control experiments : Replicate reactions under strictly anhydrous conditions (see ’s 20% yield vs. optimized protocols) .

Q. What strategies are effective for introducing functional groups (e.g., boronate esters) to the indole core for further derivatization?

Methodological Answer: Use cross-coupling reactions (e.g., Suzuki-Miyaura) to install boronate handles. describes 2-phenyl-7-(dioxaborolan-2-yl)-1H-indole synthesis. Key steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.